molecular formula C12H9F2NO3 B11862235 Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Cat. No.: B11862235
M. Wt: 253.20 g/mol
InChI Key: MQGSODFBURSPJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several scientific research applications, including:

Properties

Molecular Formula

C12H9F2NO3

Molecular Weight

253.20 g/mol

IUPAC Name

methyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate

InChI

InChI=1S/C12H9F2NO3/c1-17-10(16)6-18-9-4-5-15-12-8(14)3-2-7(13)11(9)12/h2-5H,6H2,1H3

InChI Key

MQGSODFBURSPJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F

Origin of Product

United States

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